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Compound of Interest

Compound Name: p-Hydroxyphenyl chloroacetate

Cat. No.: B079083

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the theoretical and
computational chemistry studies of p-hydroxyphenyl chloroacetate. It outlines the
methodologies for such calculations, presents exemplary data in a structured format, and
discusses the potential applications of these theoretical insights in drug development and
materials science.

Introduction to p-Hydroxyphenyl Chloroacetate

p-Hydroxyphenyl chloroacetate (p-HPC) is an organic compound with the chemical formula
CsH7CIOs3[1]. It is a derivative of hydroquinone and chloroacetic acid. The presence of a
reactive chloroacetyl group and a phenolic hydroxyl group makes it an interesting candidate for
various applications, including as a building block in organic synthesis and as a potential
bioactive molecule. Understanding its molecular structure, electronic properties, and reactivity
is crucial for harnessing its potential. Theoretical calculations, particularly those based on
quantum mechanics, provide a powerful tool for elucidating these characteristics at the atomic
level.

Key Physicochemical Properties:
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Property Value

Molecular Formula CsH7CIO3[1]

Molecular Weight 186.59 g/mol [1]

CAS Number 10421-12-2[1]

Density 1.363 g/cm3[1]

Boiling Point 308.9 °C at 760 mmHg[1]
Flash Point 140.6 °C[1]

Theoretical Calculation Methodologies

The theoretical investigation of p-HPC's properties can be effectively carried out using
computational chemistry methods. Density Functional Theory (DFT) is a widely used approach
for its balance of accuracy and computational cost.

Computational Workflow

A typical workflow for the theoretical analysis of p-HPC is outlined below. This process involves
geometry optimization, frequency analysis, and the calculation of various molecular properties.
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Caption: Workflow for theoretical calculations of p-HPC.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b079083?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols for Theoretical Calculations

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
o Software: Gaussian 09 or a later version is typically used for these calculations[2].

e Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange
functional with the Lee-Yang-Parr correlation functional, is a common choice.

o Basis Set: A Pople-style basis set, such as 6-311G(d,p), is often employed to provide a good
description of the electronic structure[2].

e Procedure: a. The initial structure of p-HPC is drawn using a molecular editor like GaussView
or Avogadro. b. A geometry optimization calculation is performed to find the lowest energy
conformation of the molecule. c. Following optimization, a frequency calculation is run at the
same level of theory to confirm that the optimized structure is a true minimum (i.e., has no
imaginary frequencies) and to predict the vibrational (IR) spectrum. The calculated
frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data[2].

Protocol 2: Molecular Docking Simulation

o Objective: To predict the binding affinity and interaction mode of p-HPC with a biological
target, such as an enzyme.

o Software: AutoDock, Vina, or Schrodinger's Glide are standard tools.

e Procedure: a. Ligand Preparation: The optimized 3D structure of p-HPC from the DFT
calculations is prepared by assigning charges and defining rotatable bonds. b. Receptor
Preparation: A high-resolution crystal structure of the target protein (e.qg., 14-alpha
demethylase, a target for antifungals) is obtained from the Protein Data Bank (PDB)[3].
Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. c.
Grid Generation: A docking grid box is defined around the active site of the protein. d.
Docking Run: The docking algorithm explores various conformations and orientations of the
ligand within the active site, scoring them based on a force field. The results provide binding
energies (e.g., in kcal/mol) and visualize key interactions (e.g., hydrogen bonds, hydrophobic
interactions)[3].
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Calculated Molecular Properties (Exemplary Data)

The following tables present exemplary data that would be obtained from DFT calculations on
p-HPC, based on typical results for similar phenolic compounds.

Table 1: Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths (A) Cc=0 ~1.22

C-Cl ~1.78

O-H (phenolic) ~0.97

C-O (ester) ~1.35

Bond Angles (°) 0O=C-CH:z ~125

C-O-C (ester) ~118

Dihedral Angle (°) C-C-0O-C (ester plane) ~180

Table 2: Calculated Spectroscopic and Electronic Properties
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Property Description Calculated Value

) Overall polarity of the
Dipole Moment ~2.5 - 3.5 Debye
molecule.

Highest Occupied Molecular
HOMO Energy Orbital energy; relates to ~-6.5eV

electron-donating ability.

Lowest Unoccupied Molecular
LUMO Energy Orbital energy; relates to ~-1.2eV

electron-accepting ability.

Energy difference indicating

HOMO-LUMO Gap chemical reactivity and ~53eV
stability.
) Chemical shift for the phenolic
1H NMR Shift (ppm) ~8.5-9.5 ppm
proton.

) Chemical shift for the carbonyl
13C NMR Shift (ppm) b ~ 168 ppm
carbon.

Stretching frequency for the
IR Frequency (cm™1) ~ 1750 cm~1 (scaled)
carbonyl (C=0) group.

Application in Drug Discovery: A Hypothetical
Pathway

Computational studies can guide the exploration of p-HPC as a potential inhibitor of signaling
pathways implicated in disease. For instance, molecular docking studies on related compounds
have shown potential inhibition of enzymes like 14-alpha demethylase (antifungal target) and
Cdk-9 (cancer target)[3]. A hypothetical logical pathway for investigating p-HPC's effect on a
generic kinase signaling pathway is shown below.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.mdpi.com/2624-8549/7/4/130
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Kinase Signaling Pathway

Activates

Phosphorylates ///

Y/
Kinase B

Activates

(Transcription Facto)

Cellular Response
(e.g., Proliferation)

Therapeutic Intervention

p-HPC
(Hypothetical Inhibitor)
//
///

Inhibits
(Predicted by Docking)

Click to download full resolution via product page
Caption: Hypothetical inhibition of a kinase by p-HPC.

This diagram illustrates how theoretical calculations (molecular docking) can generate
hypotheses about the biological activity of p-HPC. Docking studies could predict that p-HPC
binds to the active site of "Kinase B," preventing its function and thereby blocking the
downstream cellular response. This in silico finding would then guide subsequent in vitro and in
vivo experimental validation.
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Conclusion

Theoretical calculations offer a robust framework for understanding the fundamental properties
of p-hydroxyphenyl chloroacetate. Through methods like DFT and molecular docking, it is
possible to predict its geometry, electronic structure, reactivity, and potential as a bioactive
agent. This computational-first approach can significantly accelerate the research and
development cycle by prioritizing experimental efforts and providing deep molecular-level
insights. The methodologies and exemplary data presented in this guide serve as a
comprehensive resource for researchers aiming to explore the chemical and biological
potential of p-HPC and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/product/b079083?utm_src=pdf-custom-synthesis
https://www.chemnet.com/cas/en/10421-12-2/p-Hydroxyphenyl-chloroacetate.html
http://www.materialsciencejournal.org/specialissue2020/computational-insights-on-molecular-structure-electronic-properties-and-chemical-reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/
http://www.materialsciencejournal.org/specialissue2020/computational-insights-on-molecular-structure-electronic-properties-and-chemical-reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/
http://www.materialsciencejournal.org/specialissue2020/computational-insights-on-molecular-structure-electronic-properties-and-chemical-reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/
https://www.mdpi.com/2624-8549/7/4/130
https://www.benchchem.com/product/b079083#p-hydroxyphenyl-chloroacetate-theoretical-calculations
https://www.benchchem.com/product/b079083#p-hydroxyphenyl-chloroacetate-theoretical-calculations
https://www.benchchem.com/product/b079083#p-hydroxyphenyl-chloroacetate-theoretical-calculations
https://www.benchchem.com/product/b079083#p-hydroxyphenyl-chloroacetate-theoretical-calculations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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